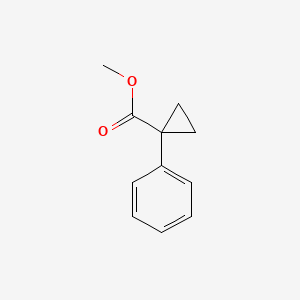

Methyl 1-phenylcyclopropane-1-carboxylate

Description

Propriétés

IUPAC Name |

methyl 1-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10(12)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHLBUKYYVVZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 1-phenylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of a catalyst. For instance, the reaction of styrene with diazomethane in the presence of a copper catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Phenylcyclopropane carboxylic acid.

Reduction: Phenylcyclopropane methanol.

Substitution: Various substituted esters and amides.

Applications De Recherche Scientifique

Methyl 1-phenylcyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of methyl 1-phenylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Methyl 1-phenylcyclopentane-1-carboxylate

- Structure : Cyclopentane ring instead of cyclopropane.

- Properties : Reduced ring strain compared to cyclopropane derivatives, leading to lower reactivity. The larger ring size increases conformational flexibility.

- Applications : Less commonly used in drug design due to reduced rigidity but may exhibit improved metabolic stability in some cases .

- Key Difference : Cyclopropane’s strain enhances electrophilicity, making it more reactive in ring-opening reactions compared to cyclopentane analogs .

Ethyl 1-phenylcyclopropane-1-carboxylate

- Structure : Ethyl ester group instead of methyl.

- Synthesis: Similar to the methyl ester but uses ethanol instead of methanol during esterification.

- Key Difference : Ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters, affecting pharmacokinetics .

Methyl 1-hydroxycyclopropane-1-carboxylate

- Structure : Hydroxyl (-OH) substituent replaces the phenyl group.

- Properties : Polar hydroxyl group enhances solubility in aqueous media. The absence of the aromatic ring eliminates π-π stacking interactions critical for binding in biological targets.

- Applications: Used in synthetic intermediates for non-aromatic cyclopropane derivatives .

Methyl 1-(3-methylphenyl)cyclopropane-1-carboxylate

- Structure : Methyl-substituted phenyl ring.

- Applications : Tailored for studies requiring modulated aromatic interactions in receptor binding .

Ethyl 1-methanesulfonylcyclopropane-1-carboxylate

- Structure : Methanesulfonyl group replaces the phenyl ring.

- Properties : Strong electron-withdrawing sulfonyl group increases electrophilicity of the cyclopropane ring, accelerating reactions with nucleophiles.

- Applications : Useful in cross-coupling reactions or as a precursor for sulfonamide drugs .

Data Table: Key Properties of Selected Compounds

Activité Biologique

Methyl 1-phenylcyclopropane-1-carboxylate (MPC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

MPC has the molecular formula and features a cyclopropane ring substituted with a phenyl group and a carboxylate moiety. The unique structure of MPC contributes to its reactivity and interaction with biological systems. The strain in the cyclopropane ring can lead to various chemical transformations, making it a valuable compound in medicinal chemistry.

Synthesis of this compound

The synthesis of MPC typically involves several key steps:

- Formation of Cyclopropane Ring : This can be achieved through cyclopropanation reactions using alkenes and diazo compounds.

- Carboxylation : The introduction of the carboxylate group can be performed via esterification or direct carboxylation methods.

- Purification : The final product is purified using techniques such as distillation or chromatography to obtain high purity suitable for biological testing.

MPC exhibits several biological activities, primarily through its interactions with enzymes and receptors due to the presence of the carboxylate functional group. Key mechanisms include:

- Enzyme Inhibition : MPC has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression .

- Receptor Binding : The compound may interact with specific receptors, influencing signaling pathways critical for cell proliferation and survival.

Case Studies

Several studies have investigated the biological effects of MPC:

- Study on U937 Cell Line : Research indicated that derivatives of MPC demonstrated effective inhibition of proliferation in U937 human myeloid leukemia cells without significant cytotoxicity . This suggests a potential therapeutic application in cancer treatment.

- Neuroprotective Effects : In models of neurodegeneration, MPC derivatives exhibited neuroprotective properties, suggesting potential applications in treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of MPC is crucial for optimizing its biological activity. Key findings include:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropane ring, phenyl group | Inhibits U937 cell proliferation |

| 1-Phenylcyclopropane-1-carboxylic acid | Lacks methyl group | Different reactivity profile |

| Rac-(1R,2S)-1-methyl-2-phenylcyclopropane-1-carboxylic acid | Chiral centers | Influences enzyme activity |

The presence of the methyl group and cyclopropane structure enhances the compound's lipophilicity and bioavailability, which are critical for its interaction with biological targets.

Q & A

Q. What are the common synthetic routes for Methyl 1-phenylcyclopropane-1-carboxylate, and how can stereochemical purity be ensured?

The compound is typically synthesized via cyclopropanation reactions using methacrylic acid derivatives or diazo compounds as precursors. Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, are critical for achieving the desired stereochemistry (e.g., (1S,2S) configuration). For example, asymmetric cyclopropanation of vinyl ethers with diazoacetates under Rh(II) catalysis can yield enantiomerically enriched products . Post-synthesis, chiral HPLC or polarimetry should be employed to verify enantiomeric excess.

Key Data :

- Molecular Formula: C11H12O2

- CAS RN: 6121-42-2 .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is used to confirm the cyclopropane ring and substituent positions. X-ray crystallography provides definitive proof of stereochemistry and spatial arrangement, as demonstrated in crystallographic studies of related cyclopropane derivatives . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What are the primary applications of this compound in medicinal chemistry research?

The cyclopropane ring’s strain and the carboxylate group make it a versatile scaffold for drug discovery. It serves as a precursor for bioactive molecules targeting enzymes (e.g., GABA receptor modulators) or as a rigid spacer in peptidomimetics. The amino and carboxylate groups enable hydrogen bonding with biological targets, which can be optimized via structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the stereochemistry of this compound derivatives influence their biological activity?

Enantiomers often exhibit divergent pharmacological profiles. For instance, (1S,2S)-configured derivatives show higher binding affinity to serotonin receptors compared to their (1R,2R) counterparts due to complementary spatial interactions with chiral binding pockets . Computational docking studies (e.g., AutoDock Vina) combined with free-energy perturbation (FEP) calculations can predict stereochemical effects on binding kinetics .

Q. What strategies mitigate data contradictions in cyclopropane ring stability studies under physiological conditions?

Cyclopropane rings are prone to ring-opening under acidic or oxidative conditions. Stability assays (e.g., HPLC monitoring of degradation in simulated gastric fluid) should be paired with density functional theory (DFT) calculations to identify vulnerable reaction pathways. For example, electron-withdrawing substituents on the phenyl ring enhance stability by reducing ring strain .

Comparative Stability Data :

| Substituent Position | Half-life (pH 7.4) | Degradation Pathway |

|---|---|---|

| 4-Amino (electron-donating) | 12 hours | Oxidative ring-opening |

| 4-Iodo (electron-withdrawing) | 48 hours | Acid-catalyzed hydrolysis |

Q. How can computational methods optimize the synthesis and functionalization of this compound?

Quantum mechanical calculations (e.g., B3LYP/6-31G*) predict transition states for cyclopropanation, guiding solvent and catalyst selection. Machine learning models (e.g., SchNet) trained on reaction databases can recommend optimal conditions (e.g., 60°C, DCM solvent, 10 mol% Rh2(OAc)4) for higher yields .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

Derivatives act as covalent inhibitors by forming Michael adducts with catalytic cysteine residues. Kinetic studies (e.g., pre-steady-state fluorescence quenching) combined with X-ray co-crystallography reveal binding modes. For example, a 4-aminophenyl analog inhibits trypsin-like proteases with Ki = 15 nM .

Methodological Guidelines

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. Use inert atmospheres (N2/Ar) to prevent diazo compound decomposition .

- Analytical Validation : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in cyclopropane derivatives .

- Biological Assays : Include positive controls (e.g., known receptor agonists) and assess off-target effects via selectivity profiling panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.